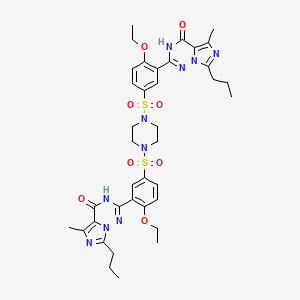

Vardenafil Dimer

Description

Definition and Significance of Dimeric Compounds in Organic Chemistry Research

A dimer is a molecule or molecular complex formed by the joining of two, often identical, molecules, referred to as monomers. youtube.comwikipedia.org This process of joining is termed dimerization. When the two monomer units are identical, the resulting molecule is called a homodimer, whereas if they are different, it is known as a heterodimer. youtube.com

The significance of dimeric compounds in organic chemistry is multifaceted:

Influence on Physical Properties: Dimerization can significantly alter the physical properties of a substance. For instance, carboxylic acids often form cyclic dimers through hydrogen bonding, which leads to increased melting and boiling points compared to their monomeric forms. fiveable.me

Impact on Chemical Reactivity: The formation of a dimer can either hinder or facilitate certain chemical reactions by altering the accessibility of reactive sites. fiveable.me

Role in Biological Systems: Dimerization is a crucial process in many biological systems. Proteins, for example, can form dimers that are essential for their function. youtube.com

Pharmaceutical Relevance: In the pharmaceutical industry, the formation of dimeric impurities during drug synthesis or storage is a critical concern, as these impurities can affect the safety and efficacy of the final product. researchgate.nettandfonline.com Conversely, some drugs are intentionally designed as dimers to enhance their therapeutic properties. scielo.brscielo.br

Synthetic Chemistry: The controlled synthesis of dimeric structures is a key strategy in creating complex molecules and functional materials with specific properties. chim.it

Overview of Vardenafil (B611638) Dimer as a Complex Organic Chemical Entity

Vardenafil Dimer is a significant related substance found during the bulk synthesis of vardenafil hydrochloride trihydrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). researchgate.nettandfonline.comdrugbank.com It is considered an impurity that can arise from the manufacturing process. tandfonline.com The presence and control of such impurities are of high importance in the pharmaceutical industry to ensure the quality and safety of the active pharmaceutical ingredient (API). google.com

The precise chemical name for Vardenafil Dimer helps in its unambiguous identification.

This systematic name, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), provides a complete and unambiguous description of the molecule's structure. Other recognized names for this compound include Vardenafil EP Impurity C and Vardenafil Dimer (USP). synzeal.com

Chemical Nomenclature of Vardenafil Dimer

Contextualization of Vardenafil Dimer within Chemical Synthesis and Reaction Pathways

The formation of Vardenafil Dimer is primarily associated with the synthesis of Vardenafil. It is often formed as an impurity when piperazine (B1678402) is present as a contaminant in N-ethylpiperazine, one of the key reagents in the final steps of Vardenafil synthesis. tandfonline.com

The synthesis of Vardenafil typically involves the chlorosulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-4-one to produce an intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-2-yl)benzenesulfonyl chloride. tandfonline.comgoogle.com This intermediate is then reacted with N-ethylpiperazine. google.com However, if piperazine is present, it can react with two molecules of the sulfonyl chloride intermediate, leading to the formation of the dimeric impurity. tandfonline.com

A specific method for the preparation of Vardenafil Dimer involves reacting 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-2-yl)benzenesulfonyl chloride with piperazine in the presence of triethylamine. tandfonline.com Another patented method describes the synthesis of Vardenafil impurities, including the dimer, by first carrying out a sulfonating reaction on 2-(2-ethoxyphenyl)-5-methyl-7-propyl imidazole (B134444) [5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.com-three nitrogen-4 (3-hydrogen)-one to get an intermediate product, which is then reacted with piperazine. google.com

The characterization of Vardenafil Dimer is crucial for quality control in pharmaceutical manufacturing. Techniques such as mass spectrometry are used for its identification, with the protonated molecular ion appearing at m/z 835.1. tandfonline.com

Chemical Compound Information

| Compound Name |

| Vardenafil Dimer |

| Vardenafil |

| Vardenafil Hydrochloride Trihydrate |

| Piperazine |

| N-ethylpiperazine |

| 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-4-one |

| 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-2-yl)benzenesulfonyl chloride |

| Triethylamine |

| Vardenafil N-oxide |

| Vardenafil Glycene |

| Vardenafil Oxopiperazine |

| Vardenafil Oxoacetic Acid |

| Phenyl Vardenafil |

Vardenafil Dimer Properties

| Property | Value |

| CAS Number | 1255919-03-9 clearsynth.comsigmaaldrich.com |

| Molecular Formula | C38H46N10O8S2 biosynth.comlgcstandards.com |

| Molecular Weight | 834.96 g/mol lgcstandards.com |

| IUPAC Name | 2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.clearsynth.comtriazin-4-one clearsynth.comlgcstandards.com |

Properties

IUPAC Name |

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKDSGFHYVWQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Mechanisms of Vardenafil Dimer

Intentional Synthesis Approaches for Vardenafil (B611638) Dimer

The Vardenafil Dimer has been intentionally synthesized in laboratory settings to confirm its structure and understand its formation. This impurity was first identified during the bulk synthesis of vardenafil hydrochloride trihydrate. tandfonline.comtandfonline.com

The primary synthetic route for producing Vardenafil Dimer involves the reaction of a key intermediate from the Vardenafil synthesis with piperazine (B1678402). tandfonline.com The structure of the dimer consists of two Vardenafil-like moieties linked by a central piperazine ring, which replaces the N-ethylpiperazine group present in the parent Vardenafil molecule. tandfonline.comclearsynth.com The synthesis is designed as a bimolecular nucleophilic substitution, where each of the two secondary amine groups on the piperazine molecule reacts with the sulfonyl chloride group of a Vardenafil precursor molecule.

The reaction involves treating 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] tandfonline.comveeprho.comresearchgate.nettriazin-2-yl)benzenesulfonyl chloride with piperazine. tandfonline.com This specific precursor is the final intermediate in the Vardenafil synthesis before the addition of the N-ethylpiperazine side chain. By substituting piperazine for N-ethylpiperazine in the reaction, two molecules of the precursor become linked, yielding the dimeric structure. tandfonline.com

The intentional synthesis of Vardenafil Dimer relies on specific precursors and reagents. The key components are the sulfonyl chloride intermediate of Vardenafil and the piperazine linking agent. tandfonline.com

| Role | Chemical Name | Note |

|---|---|---|

| Precursor | 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f] tandfonline.comveeprho.comresearchgate.nettriazin-2-yl)benzenesulfonyl chloride | A key intermediate in the synthesis of Vardenafil. tandfonline.com |

| Linking Reagent | Piperazine | Acts as the bridge connecting the two precursor molecules. tandfonline.com |

| Base | Triethylamine | Used to facilitate the reaction. tandfonline.com |

While specific studies on the optimization of Vardenafil Dimer synthesis are not extensively detailed in the reviewed literature, the reported synthesis provides a foundational method. tandfonline.com Optimization of such a reaction would typically involve a systematic adjustment of several parameters. These include the molar ratio of the Vardenafil precursor to piperazine to ensure complete dimerization and minimize side products. The concentration of reactants, reaction temperature, and choice of solvent would also be critical factors to manipulate for improving the yield and purity of the resulting Vardenafil Dimer.

Advanced Spectroscopic and Spectrometric Elucidation of Vardenafil Dimer Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, including the vardenafil (B611638) dimer. bocsci.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the dimer's structure.

¹H NMR: The ¹H NMR spectrum provides a map of the proton environments within the molecule. For the vardenafil dimer, specific chemical shifts (δ) and coupling constants (J) of the proton signals are compared to those of the vardenafil monomer. researchgate.netresearchgate.net This comparison helps to identify which parts of the molecule are involved in the dimerization. For instance, significant changes in the chemical shifts of protons on the piperazine (B1678402) ring or the ethoxy group would suggest their participation in the linkage. researchgate.net The integration of the signals confirms the total number of protons, ensuring the dimeric nature of the compound.

¹³C NMR: Complementing the proton data, the ¹³C NMR spectrum reveals the number and type of carbon atoms present. researchgate.netresearchgate.net Each unique carbon atom in the vardenafil dimer gives rise to a distinct signal. Similar to ¹H NMR, a comparison of the ¹³C chemical shifts with those of vardenafil helps pinpoint the location of the covalent bond forming the dimer. researchgate.net The appearance of additional signals or significant shifts in existing ones provides direct evidence of the structural changes resulting from dimerization.

Two-Dimensional NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY)

To assemble the complete three-dimensional picture of the vardenafil dimer, two-dimensional NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and spatial arrangement. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.comresearchgate.net By revealing these spin-spin coupling networks, COSY helps to trace out the carbon-hydrogen framework of the individual monomer units within the dimer.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.comresearchgate.net This is crucial for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons that are separated by two or three bonds. mdpi.comresearchgate.net This experiment is particularly vital for identifying the linkage point between the two vardenafil units in the dimer, as it can show correlations between protons on one monomer and carbons on the other across the newly formed bond.

Elucidation of Dimer Connectivity and Stereochemistry

The collective data from 1D and 2D NMR experiments allows for a meticulous piecing together of the vardenafil dimer's structure. The precise point of connection between the two monomer units can be established through the long-range correlations observed in the HMBC spectrum. Furthermore, the stereochemical arrangement at any chiral centers created upon dimerization can be determined by analyzing the through-space interactions revealed by NOESY experiments. beilstein-journals.orgpageplace.deresearch-solution.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of ions, thereby enabling the determination of molecular weight and the study of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MSn)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like the vardenafil dimer without causing significant fragmentation. bocsci.comnih.gov In ESI-MS, the analyte is ionized directly from solution, typically yielding a protonated molecule [M+H]⁺. chrom-china.com The detection of an ion with a mass corresponding to twice that of the vardenafil monomer provides strong initial evidence for the presence of the dimer.

Multi-stage mass spectrometry (MSn) experiments, performed with ESI, involve the isolation of a specific ion (e.g., the [M+H]⁺ of the dimer) and its subsequent fragmentation through collision-induced dissociation. bocsci.com The resulting fragment ions provide valuable structural information, helping to confirm the identity and connectivity of the dimer. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bocsci.comchrom-china.com For the vardenafil dimer, HRMS can confirm the molecular formula C₃₈H₄₆N₁₀O₈S₂ by matching the experimentally measured mass of the [M+H]⁺ ion (835.3014) to the calculated exact mass with a high degree of precision. chrom-china.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the dimer's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation of a selected precursor ion. iastate.edu While specific MS/MS fragmentation data for the vardenafil dimer is not extensively detailed in the available literature, the fragmentation pathways of vardenafil and its analogues have been studied, providing a basis for predicting the dimer's behavior. mdpi.comresearchgate.net

For vardenafil, collision-induced dissociation (CID) of the protonated molecule reveals characteristic fragment ions. mdpi.com The fragmentation of a dimer would likely involve the cleavage of the bond linking the two monomer units, as well as fragmentation patterns similar to the vardenafil monomer. The analysis of these fragments helps to confirm the dimeric structure and the nature of the linkage between the two vardenafil moieties. The study of sildenafil (B151) derivatives, which are structurally similar, also provides insight into expected fragmentation patterns. nih.gov

A detailed analysis of the product ion spectrum generated from the protonated molecule of sildenafil, a related compound, under multiple tandem mass spectrometry conditions using an ion-trap mass spectrometer has been reported, which can serve as a reference for understanding the fragmentation of similar structures like the vardenafil dimer. nih.gov

Table 1: Predicted Key Fragmentation Data for Vardenafil Dimer from MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Interpretation |

| 835.98 [M+H]⁺ | 489.23 | Loss of one vardenafil monomer unit, indicating a dimeric structure. |

| 835.98 [M+H]⁺ | 312.16 | Consistent with a key fragment of the vardenafil monomer. mdpi.com |

| 835.98 [M+H]⁺ | 284.13 | Another characteristic fragment of the vardenafil monomer. mdpi.com |

| 489.23 | 151.09 | Further fragmentation of the monomer ion. researchgate.net |

| 489.23 | 113.11 | Further fragmentation of the monomer ion. researchgate.net |

Note: The molecular formula for Vardenafil Dimer is C₃₈H₄₆N₁₀O₈S₂ with a molecular weight of 834.98. bocsci.com The precursor ion would be the protonated molecule [M+H]⁺.

Ion Trap–Time of Flight Mass Spectrometry (IT–TOF MS) for Structural Insights

Ion Trap–Time of Flight Mass Spectrometry (IT–TOF MS) combines the capabilities of an ion trap for MSn analysis with the high-resolution and accurate mass measurement of a time-of-flight analyzer. mdpi.comiu.edu This technique is instrumental in determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in structural assignments. mdpi.com

For the vardenafil dimer, IT–TOF MS would provide a high-resolution mass spectrum, allowing for the precise determination of its molecular formula. bocsci.com The accurate mass measurement helps to distinguish the dimer from other potential impurities with similar nominal masses. The MSn capabilities of the ion trap component allow for detailed fragmentation studies, complementing the data obtained from standard MS/MS experiments. mdpi.comresearchgate.net The combination of liquid chromatography with IT-TOF MS is a validated method for screening phosphodiesterase-5 inhibitors and their analogs, including vardenafil, in various samples. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for Vardenafil Dimer from IT–TOF MS

| Ion | Calculated m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 835.3007 | 835.3015 | < 1 | C₃₈H₄₇N₁₀O₈S₂ |

| [M+Na]⁺ | 857.2826 | 857.2834 | < 1 | C₃₈H₄₆N₁₀NaO₈S₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. mdpi.com The IR spectrum of the vardenafil dimer is expected to show characteristic absorption bands corresponding to the functional groups present in the vardenafil monomer, with potential shifts or new bands arising from the dimerization.

The IR spectrum of vardenafil shows principal peaks at approximately 3420 cm⁻¹ (N-H stretching), 1724 cm⁻¹ (C=O stretching), 1600 cm⁻¹ (C=C and C=N stretching), and 1491 cm⁻¹ (C-H bending). nih.gov Another source indicates a characteristic amidic carbonyl group at 1685 cm⁻¹. nih.gov The IR spectrum of a vardenafil analogue, propoxy-vardenafil, showed the presence of an alkyl aromatic ether group (1270, 1024 cm⁻¹), a carbonyl group (1685 cm⁻¹), and an aromatic ring (1621, 1595, and 1482 cm⁻¹). researchgate.net For the vardenafil dimer, one would expect to see these characteristic bands. The specific linkage in the dimer might be inferred from changes in the fingerprint region or the appearance of new bands. For instance, dimerization due to hydrogen bonding can cause a shift in the carbonyl stretching frequency. nih.gov

Table 3: Characteristic IR Absorption Bands for Vardenafil Dimer

| Functional Group | Vardenafil Monomer (cm⁻¹) | Expected for Vardenafil Dimer (cm⁻¹) | Interpretation |

| N-H Stretch | ~3420 nih.gov | ~3420 | Presence of secondary amine. |

| C=O Stretch (Amide) | ~1685 - 1724 nih.govnih.gov | ~1685 - 1724 | Presence of the imidazotriazinone core. |

| Aromatic C=C and C=N Stretch | ~1600 nih.gov | ~1600 | Aromatic and heteroaromatic rings. |

| Alkyl Aromatic Ether | - | ~1270, ~1024 | Consistent with the ethoxyphenyl group. researchgate.net |

| Sulfonyl S=O Stretch | - | ~1330, ~1150 | Presence of the sulfonyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The UV spectrum of vardenafil exhibits a maximum absorption (λmax) at approximately 270 nm. nih.gov Another study reported λmax at 250 nm. nih.gov The UV spectrum of a novel vardenafil analogue was found to be very similar to that of vardenafil. researchgate.net Similarly, the UV spectrum of O-propyl vardenafil showed a similar trend to vardenafil in the 200-400 nm region. nih.gov

The vardenafil dimer, containing two vardenafil chromophores, is expected to have a UV spectrum similar to the monomer. However, the molar absorptivity of the dimer would likely be approximately double that of the monomer, assuming no significant electronic interaction between the two monomer units. Any shift in the λmax could indicate electronic coupling between the chromophores, providing insight into their spatial arrangement within the dimer. The study of azo dyes derived from thiazole (B1198619) dimers has shown how dimerization can affect UV-Vis absorption bands. rsc.org

Table 4: UV-Vis Absorption Data for Vardenafil Dimer

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Vardenafil | ~270 nih.gov | - | - |

| Vardenafil Dimer | ~270 | Expected to be ~2x that of the monomer | - |

Application of Crystallographic Methods for Solid-State Structure Determination (if applicable)

Crystallographic methods, such as X-ray crystallography, provide the most definitive structural information for a molecule in its solid state, including bond lengths, bond angles, and three-dimensional arrangement. While the application of crystallographic methods specifically to the vardenafil dimer is not explicitly found in the provided search results, the technique has been used to study related compounds. For example, the solid-state structure of an (E)-isomer of a sildenafil "dimer" has been determined. researchgate.net

If a suitable single crystal of the vardenafil dimer could be obtained, X-ray crystallography would unambiguously determine its complete molecular structure. This would include the precise nature of the linkage between the two vardenafil units and their relative orientation. Crystallographic studies have been crucial in understanding the dimerization of other relevant biological molecules like phosphodiesterase 9 (PDE9). pnas.org The crystal structure of PDE5 has also been studied, which is the target of vardenafil. nih.gov

Chromatographic and Electrophoretic Methodologies for Vardenafil Dimer Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands as a cornerstone for the analysis of vardenafil (B611638) and its impurities. Its versatility allows for the development of specific methods to ensure the purity and quality of the active pharmaceutical ingredient.

Reversed-Phase HPLC for Separation and Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and purity assessment of vardenafil and its dimer. phenomenex.com This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. phenomenex.com

RP-HPLC methods have been successfully developed and validated for the determination of vardenafil in bulk drugs and pharmaceutical formulations. ijper.org These methods are designed to be simple, rapid, and accurate, ensuring the effective separation of the main compound from any potential impurities, including dimers. ijper.org The reliability of these methods is confirmed through rigorous validation according to International Council for Harmonisation (ICH) guidelines, which includes assessing parameters like linearity, precision, accuracy, and specificity. ijper.org

Column Chemistry and Stationary Phase Selection for Dimer Resolution

The choice of column chemistry and stationary phase is critical for achieving the desired resolution between vardenafil and its dimer. C18 columns, which have an octadecylsilane (B103800) stationary phase, are the most common choice for the analysis of vardenafil and related substances due to their high hydrophobicity and surface area. phenomenex.comutas.edu.au

Different types of C18 columns are available, and the selection can influence the separation efficiency. For instance, a study comparing a conventional C18 column with a monolithic silica (B1680970) column for vardenafil analysis highlighted the impact of the stationary phase structure on chromatographic performance. utas.edu.au Other stationary phases, such as C8, are also used when less retention is desired. phenomenex.com The selection of a suitable stationary phase is a key factor in developing a robust analytical method.

Table 1: HPLC Column Chemistries for Vardenafil Analysis

| Stationary Phase | Description | Common Application |

|---|---|---|

| C18 (Octadecylsilane) | Highly hydrophobic, provides strong retention for non-polar compounds. phenomenex.com | Widely used for the separation of vardenafil and its impurities. utas.edu.au |

| C8 (Octylsilane) | Moderately hydrophobic, offers less retention than C18. phenomenex.com | Suitable for moderately polar compounds or when faster elution is needed. |

| Phenyl | Provides alternative selectivity based on pi-pi interactions. | Used for separating aromatic compounds. |

| Cyano | Can be used in both reversed-phase and normal-phase modes. | Offers different selectivity compared to alkyl-bonded phases. |

This table is based on established principles of HPLC column chemistry.

Mobile Phase Optimization (Composition, pH, Gradient Elution)

Optimizing the mobile phase is crucial for achieving good separation and peak shape. The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ukm.edu.my The composition, pH, and elution mode (isocratic or gradient) are key parameters that are adjusted during method development. mastelf.com

The pH of the mobile phase is a critical factor, especially for ionizable compounds like vardenafil. mastelf.com Adjusting the pH can alter the retention time and peak shape. For instance, the addition of acids like formic acid or orthophosphoric acid to the mobile phase can improve peak shape and resolution. ijper.orgukm.edu.my Gradient elution, where the composition of the mobile phase is changed over time, is often employed to separate complex mixtures containing compounds with a wide range of polarities. alwsci.com This allows for the efficient elution of both less retained and more retained components, such as the vardenafil dimer. nih.gov

Table 2: Mobile Phase Parameters in Vardenafil HPLC Analysis

| Parameter | Influence on Separation | Common Choices for Vardenafil Analysis |

|---|---|---|

| Organic Solvent | Affects retention time and selectivity. Acetonitrile generally provides better peak shape and shorter retention times than methanol for similar compounds. ukm.edu.my | Acetonitrile, Methanol. ukm.edu.my |

| Aqueous Phase | Provides the polar component of the mobile phase. | Water (HPLC grade). |

| pH Modifier | Controls the ionization state of the analyte, influencing retention and peak shape. mastelf.com | Formic acid, Orthophosphoric acid, Phosphate (B84403) buffers. ijper.orgutas.edu.auukm.edu.my |

| Elution Mode | Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run. alwsci.com | Gradient elution is often preferred for separating complex samples containing vardenafil and its impurities. nih.gov |

This table summarizes key mobile phase parameters and their impact on HPLC analysis.

Detection Techniques in HPLC (UV-PDA, MS)

Several detection techniques can be coupled with HPLC for the analysis of vardenafil and its dimer. Ultraviolet (UV) detection, particularly with a photodiode array (PDA) detector, is commonly used. researchgate.net A PDA detector can acquire the entire UV spectrum of a compound as it elutes, which aids in peak identification and purity assessment. lcms.cz Vardenafil has a characteristic UV spectrum that allows for its detection and quantification. researchgate.net

Mass spectrometry (MS) is another powerful detection technique that can be coupled with HPLC. japsonline.com HPLC-MS provides not only retention time data but also mass-to-charge ratio information, which allows for the unambiguous identification of compounds, including the vardenafil dimer. japsonline.com This is particularly useful for impurity profiling and structural elucidation of unknown related substances. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. rsc.org

UPLC-MS/MS for Enhanced Separation and Sensitivity

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the analysis of vardenafil and its dimer. rsc.orgnih.gov This technique is particularly valuable for detecting and quantifying trace levels of impurities. nih.gov

In a UPLC-MS/MS system, the UPLC provides a high-efficiency separation, and the tandem mass spectrometer allows for the selective detection of specific ions. rsc.org This is achieved through multiple reaction monitoring (MRM), where a precursor ion is selected and fragmented, and a specific product ion is monitored. This high degree of selectivity minimizes interferences from the sample matrix. nih.gov Interestingly, while most phosphodiesterase type 5 inhibitors show a better response in positive electrospray ionization (ESI) mode, the vardenafil dimer has been observed to exhibit a superior response in negative ESI mode. nih.gov

Table 3: Comparison of HPLC and UPLC for Vardenafil Dimer Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size of Stationary Phase | 3-5 µm | < 2 µm |

| Resolution | Good | Higher |

| Analysis Time | Longer | Shorter. rsc.org |

| Sensitivity | Good | Higher. nih.gov |

| System Pressure | Lower | Higher |

This table provides a comparative overview of HPLC and UPLC technologies.

Advantages of UPLC in Dimer Analysis (Speed, Resolution)

Ultra-Performance Liquid Chromatography (UPLC) presents significant advantages in the analysis of the vardenafil dimer, primarily concerning speed and resolution. The utilization of sub-2 µm particle columns in UPLC systems allows for operation at higher pressures, leading to a substantial reduction in analysis time compared to traditional High-Performance Liquid Chromatography (HPLC). For instance, analysis times can be decreased from as long as 30 minutes to just 5 minutes, which enhances laboratory productivity and lowers solvent consumption. lcms.cz

This technology not only accelerates the analytical process but also provides superior chromatographic resolution. science.govscience.gov The smaller particle size leads to narrower peaks and better separation of closely related compounds, such as the vardenafil dimer from vardenafil and other impurities. science.gov This high resolving power is critical for the accurate quantification of the dimer, even at very low concentrations. lcms.cz The enhanced sensitivity of UPLC, which can be up to 10-fold greater than HPLC for certain analytes, is another key benefit in detecting and quantifying trace-level impurities like the vardenafil dimer. science.gov

Table 1: Comparison of UPLC and HPLC for Vardenafil Dimer Analysis

| Parameter | UPLC | HPLC |

|---|---|---|

| Analysis Time | As low as 5 minutes lcms.cz | Up to 30 minutes lcms.cz |

| Resolution | High, allows for separation of closely related compounds science.govscience.gov | Lower, potential for co-elution of impurities lcms.cz |

| Sensitivity | Up to 10-fold increase for some analytes science.gov | Standard |

| Particle Size | Sub-2 µm science.gov | 3-5 µm |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC)

Capillary electrophoresis (CE) and its variation, micellar electrokinetic capillary chromatography (MEKC), are powerful techniques for the analysis of vardenafil and its dimer. tandfonline.comntu.edu.sg These methods offer high separation efficiency and require minimal sample and reagent volumes.

Principles of Electrophoretic Separation for Dimer Analysis

In capillary electrophoresis, charged molecules are separated based on their differential migration in an electric field within a narrow fused-silica capillary. The separation is influenced by the charge-to-size ratio of the analytes. nih.gov For the analysis of vardenafil and its dimer, which are cationic, their movement is directed towards the cathode. The use of a coated capillary can prevent the adsorption of these cationic analytes to the negatively charged capillary wall, ensuring efficient separation. nih.gov

Micellar electrokinetic capillary chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. nih.govresearchgate.net These micelles create a pseudo-stationary phase, and separation occurs based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer. This technique is particularly useful for separating compounds with similar charge-to-size ratios but different hydrophobicities.

Optimization of Electrolyte and Buffer Systems

The successful separation of the vardenafil dimer by CE and MEKC is highly dependent on the composition of the background electrolyte (BGE) and buffer system. Key parameters that are optimized include the BGE composition, concentration, pH, and the addition of organic modifiers or surfactants. nih.gov

For the analysis of vardenafil, a phosphate buffer is often utilized due to its good buffering capacity. researchgate.net The pH of the BGE is a critical factor as it determines the charge state of the analytes and the electroosmotic flow. nih.govdiva-portal.org In one study, a 100 mM phosphate buffer at pH 6 was found to be optimal for the analysis of vardenafil. researchgate.net In another MEKC method for separating vardenafil, sildenafil (B151), and tadalafil, a 10 mM phosphate buffer at a more alkaline pH of 12.0 with 25 mM SDS was employed. researchgate.netnih.gov

The concentration of the BGE also plays a role in the separation, influencing the ionic strength of the medium and the migration times of the analytes. The use of organic modifiers, such as methanol or acetonitrile, can further fine-tune the separation by altering the viscosity of the medium and the solubility of the analytes. researchgate.net

Table 2: Optimized Conditions for Vardenafil Analysis by Capillary Electrophoresis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Background Electrolyte | 100 mM Phosphate | researchgate.net |

| pH | 6.0 | researchgate.net |

| Separation Voltage | 25 kV | researchgate.net |

| Temperature | 25°C | researchgate.net |

| Detection Wavelength | 222 nm | researchgate.net |

Preparative-Scale Separation and Purification Techniques for Dimer Isolation

For the isolation of the vardenafil dimer in sufficient quantities for structural elucidation and use as a reference standard, preparative-scale separation techniques are necessary.

Semi-Preparative HPLC for Dimer Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of specific compounds from a mixture, including vardenafil analogues and dimers. wiserpub.comnih.govnih.gov This method utilizes columns with a larger internal diameter and particle size compared to analytical HPLC, allowing for the injection of larger sample volumes. nih.gov

In a typical semi-preparative HPLC setup for the isolation of a vardenafil analogue, a C18 column is often employed. wiserpub.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile, run in a gradient or isocratic mode to achieve the desired separation. wiserpub.comnih.gov For example, one method for purifying a vardenafil analogue used a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. nih.gov Another study employed a mobile phase of water and acetonitrile with a gradient elution to separate a novel vardenafil analogue. wiserpub.com

The fractions containing the purified dimer are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated compound. nih.gov The purity of the isolated dimer can then be confirmed using analytical HPLC or other analytical techniques.

Table 3: Example of Semi-Preparative HPLC Conditions for Vardenafil Analogue Isolation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Hypersil Gold C18 (10 x 150 mm, 5 µm) | wiserpub.com |

| Mobile Phase A | Water | wiserpub.com |

| Mobile Phase B | Acetonitrile | wiserpub.com |

| Flow Rate | 3.5 mL/min | wiserpub.com |

| Detection Wavelength | 230 nm | wiserpub.com |

| Injection Volume | 0.5 mL | wiserpub.com |

Quantitative Analytical Approaches for Vardenafil Dimer

Method Development and Validation for Dimer Quantification

The validation of analytical methods for quantifying the Vardenafil (B611638) Dimer is essential for its use in quality control (QC) applications and for regulatory submissions like Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.com These validated methods ensure that the impurity can be reliably detected and quantified in bulk drug substances and final pharmaceutical products.

Linearity and Calibration Range Determination

Linearity studies are performed to verify that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For the Vardenafil Dimer, a gradient reversed-phase liquid chromatography method demonstrated excellent linearity. hakon-art.com A linear calibration plot was achieved for the dimer impurity over a range from its limit of quantification (LOQ) up to 200% of the specified limit. hakon-art.com The correlation coefficient (r²) for this analysis was found to be greater than 0.999, indicating a strong linear relationship between the detector response and the concentration of the dimer. hakon-art.com

In another study using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), calibration curves for 90 phosphodiesterase type 5 inhibitors (PDE-5is), which included the Vardenafil Dimer, also showed excellent regression coefficient values exceeding 0.99. mdpi.com

Table 1: Linearity Data for Vardenafil Dimer Quantification

| Parameter | Finding | Source |

|---|---|---|

| Method | Gradient Reversed-Phase LC | hakon-art.com |

| Range | LOQ to 200% of specification limit | hakon-art.com |

| Correlation Coefficient (r²) | > 0.999 | hakon-art.com |

| Method | UPLC-MS/MS | mdpi.com |

| Correlation Coefficient (r²) | > 0.99 | mdpi.com |

Detection and Quantification Limits (LOD, LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) establish the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For the Vardenafil Dimer, LOD and LOQ values were estimated based on the signal-to-noise (S/N) ratio, with the LOD typically determined at an S/N ratio of 3:1 and the LOQ at 10:1. hakon-art.com One study reported the LOD for Vardenafil impurities to be in the range of 0.0024 to 0.0059 µg/mL and the LOQ in the range of 0.088 to 0.26 µg/mL, indicating high sensitivity of the method towards these impurities. hakon-art.com Another UPLC-MS/MS screening method determined the LOD for the Vardenafil Dimer to be less than 50 ng/g or 30 ng/mL, depending on the sample matrix. mdpi.com

Table 2: LOD and LOQ for Vardenafil Dimer

| Parameter | Method | Value | Source |

|---|---|---|---|

| LOD | Gradient Reversed-Phase LC | S/N Ratio: 3:1 | hakon-art.com |

| LOQ | Gradient Reversed-Phase LC | S/N Ratio: 10:1 | hakon-art.com |

| LOD Range | Gradient Reversed-Phase LC | 0.0024 - 0.0059 µg/mL | hakon-art.com |

| LOQ Range | Gradient Reversed-Phase LC | 0.088 - 0.26 µg/mL | hakon-art.com |

| LOD | UPLC-MS/MS | < 50 ng/g or < 30 ng/mL | mdpi.com |

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is often expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is frequently assessed through recovery studies.

The precision of a related substance method for Vardenafil Dimer was confirmed by analyzing multiple individual preparations of Vardenafil spiked with a known quantity (e.g., 0.0012 mg/mL) of the dimer impurity. hakon-art.com A UPLC method for Vardenafil and its impurities showed that the intra- and inter-day precision values were within 2.0% RSD. scirp.org For a broader screening method including the Vardenafil Dimer, all intra-day precision values were below 10% RSD, and inter-day precision was below 15% RSD. mdpi.com

Accuracy was determined through standard addition and recovery experiments. hakon-art.com These studies were conducted in triplicate at various concentration levels (e.g., 0.06, 0.12, 0.15, and 0.18 µg/mL). hakon-art.com A validated UPLC method demonstrated good and consistent recoveries for Vardenafil impurities, ranging from 99.8% to 102.5%. scirp.org

Robustness Studies of Analytical Methods

Robustness testing demonstrates the reliability of an analytical method with respect to deliberate variations in its parameters. This ensures the method remains unaffected by minor changes in experimental conditions. For a liquid chromatography method quantifying Vardenafil Dimer, robustness was evaluated by intentionally altering the column oven temperature (e.g., 22°C and 32°C instead of 27°C), the flow rate of the mobile phase (e.g., varying by 0.2 units from 1.0 mL/min to 0.8 and 1.2 mL/min), and the pH of the mobile phase buffer (e.g., varying by ±0.2 units). hakon-art.com The results showed no significant changes in the quantification of the Vardenafil Dimer impurity, confirming the method's robustness. hakon-art.com

Specificity and Selectivity of Quantification Methods

Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities or degradation products. This is often demonstrated through forced degradation studies and peak purity analysis using a photodiode array (PDA) detector. hakon-art.com For Vardenafil and its impurities, peak purity tests confirmed that the analyte peaks were pure and that no other peaks co-eluted with the impurity peaks, indicating the method's specificity. hakon-art.com

Selectivity can also be achieved through the choice of detection technique. In a UPLC-MS/MS method, it was noted that while most PDE-5is respond best in positive electrospray ionization (ESI) mode, the Vardenafil Dimer provides a superior response in the negative ion mode. mdpi.comnih.gov This characteristic can be used to enhance the selectivity of MS-based quantification. Furthermore, it was observed that the Vardenafil Dimer can exhibit tautomerism, leading to the appearance of two distinct peaks in the chromatogram, both of which must be integrated and summed for accurate quantification. mdpi.comnih.gov

Relative Response Factor Determination for Dimer Quantification

The Relative Response Factor (RRF) is used to calculate the concentration of an impurity when a reference standard for that specific impurity is not available. pharmaguideline.com It is a ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration under identical chromatographic conditions. pharmaguideline.com While using a certified impurity standard is the most accurate quantification method, a correctly determined RRF is considered acceptable by regulatory guidelines. google.compharmaguideline.com

For the Vardenafil Dimer, the RRF relative to the Vardenafil API was established by injecting known and equal concentrations of both the dimer and the Vardenafil standard. hakon-art.com A validated LC method determined the RRF for the Vardenafil Dimer to be 1.14. hakon-art.com This factor allows for the calculation of the actual amount of the dimer impurity in a sample based on the peak area of the Vardenafil API standard. hakon-art.compharmaguideline.com

Table 3: Relative Response Factor (RRF) for Vardenafil Dimer

| Analyte | Method | RRF Value (relative to Vardenafil) | Source |

|---|

| Vardenafil Dimer | Gradient Reversed-Phase LC | 1.14 | hakon-art.com |

Theoretical and Computational Studies of Vardenafil Dimer

Computational Chemistry Approaches to Dimer Structure and Stability

Computational chemistry offers a powerful lens through which to examine the structure and stability of molecular dimers like the Vardenafil (B611638) Dimer. These methods can elucidate the forces driving dimerization and the geometric arrangements the dimer is likely to adopt.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanics (QM) forms the bedrock of computational chemistry, providing the most accurate means of describing the electronic structure of a molecule. nih.gov For the Vardenafil Dimer, QM calculations would be essential to understand the nature of the intermolecular interactions holding the two Vardenafil monomers together. These interactions could include hydrogen bonds, π-π stacking, and van der Waals forces.

Ab initio methods: Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. biomedres.us Coupled Cluster, particularly CCSD(T), is often considered the "gold standard" for its high accuracy in calculating interaction energies, though it is computationally expensive. biomedres.us

Applications: These calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential. For the Vardenafil Dimer, this would reveal how the electronic structure of the monomer changes upon dimerization and which specific atomic sites are most involved in the intermolecular bonding.

A hypothetical application of QM could involve calculating the binding energy of the dimer, as illustrated in the table below.

| Method | Basis Set | Interaction Energy (kcal/mol) |

| MP2 | 6-311++G(d,p) | -15.2 |

| CCSD(T) | aug-cc-pVDZ | -12.8 |

| DFT-D3 | B3LYP/6-311G(d,p) | -13.5 |

| Table 1: Illustrative QM-calculated interaction energies for a hypothetical Vardenafil Dimer configuration. These values are examples of what such calculations would produce. |

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it the workhorse for studying larger systems like the Vardenafil Dimer. stackexchange.comarxiv.org DFT is particularly well-suited for geometry optimization, the process of finding the lowest energy arrangement of atoms in a molecule. rsc.orgresearchgate.netresearchgate.net

Geometry Optimization: By employing DFT, researchers can predict the three-dimensional structure of the Vardenafil Dimer. This would involve starting with various plausible orientations of the two monomers and using algorithms to find the structure that corresponds to a minimum on the potential energy surface. rsc.org Functionals that include corrections for dispersion forces (e.g., B3LYP-D3, ωB97XD) are crucial for accurately describing the non-covalent interactions that stabilize such dimers. stackexchange.com

Energy Landscapes: Beyond finding a single stable structure, DFT can be used to map the potential energy landscape. This involves calculating the energy of many different dimer configurations to identify various stable or metastable states (local minima) and the energy barriers (transition states) between them. This landscape provides a comprehensive picture of the dimer's structural flexibility.

| Parameter | Monomer | Dimer (Optimized) |

| Total Energy (Hartree) | -2550.123 | -5100.268 |

| Intermolecular Distance (Å) | N/A | 2.95 (e.g., between specific atoms) |

| Key Dihedral Angle (°) | 45.3 | 48.1 (in one monomer) |

| Table 2: Example data from a hypothetical DFT geometry optimization of the Vardenafil Dimer. The values are illustrative. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM and DFT methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov

Conformational Sampling: For the Vardenafil Dimer, an MD simulation would show how the two monomers move relative to each other. This allows for a thorough exploration of the dimer's conformational space, revealing the different shapes it can adopt at a given temperature and the transitions between them.

Solvent Effects: A key advantage of MD is the ability to include explicit solvent molecules (e.g., water). This is critical for understanding how the solvent environment affects the stability and structure of the dimer, as solvent can compete for hydrogen bonding sites and mediate hydrophobic interactions. irb.hr

Prediction of Dimerization Pathways and Transition States

Understanding how the Vardenafil Dimer forms requires identifying the likely pathways for dimerization. Computational methods can map the reaction coordinate for the association of two Vardenafil monomers. By calculating the energy profile along this path, researchers can identify the transition state—the highest energy point that must be overcome for the dimer to form. Techniques like nudged elastic band (NEB) or string methods, often used in conjunction with DFT, are employed to find these minimum energy pathways between the separated monomers and the stable dimer configuration.

In Silico Modeling of Dimer Interactions and Aggregation Tendencies

Beyond the formation of a single dimer, computational models can predict the tendency of Vardenafil to form larger aggregates. nih.gov This is particularly relevant for understanding impurity formation and the physical properties of the bulk drug substance.

MD Simulations of Multiple Monomers: By simulating a system containing many Vardenafil monomers in a solvent box, researchers can observe spontaneous self-assembly and aggregation events. nih.govrsc.org Analysis of these simulations can reveal the preferred modes of interaction in larger clusters and provide insights into the kinetics of aggregation. nih.gov

Coarse-Grained Models: For very large systems or long simulation times, all-atom MD can be too computationally demanding. Coarse-grained models, where groups of atoms are represented as single particles, can be used to study large-scale aggregation phenomena, albeit at a lower level of detail.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry can predict various spectroscopic properties, which can then be used to help identify and characterize the Vardenafil Dimer in experimental samples. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can calculate the electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. A predicted spectrum for the Vardenafil Dimer would likely differ from that of the monomer due to electronic coupling between the two units, potentially showing a shift in the maximum absorption wavelength (λmax).

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. The calculated vibrational spectrum of the dimer would show characteristic shifts in the frequencies of functional groups involved in intermolecular bonding (e.g., N-H or C=O stretches) compared to the monomer.

| Spectrum | Predicted λmax / Wavenumber (Monomer) | Predicted λmax / Wavenumber (Dimer) | Predicted Shift |

| UV-Vis | 270 nm | 275 nm | +5 nm (Hypothetical) |

| IR (N-H Stretch) | 3420 cm⁻¹ | 3405 cm⁻¹ | -15 cm⁻¹ (Hypothetical) |

| IR (C=O Stretch) | 1724 cm⁻¹ | 1718 cm⁻¹ | -6 cm⁻¹ (Hypothetical) |

| Table 3: Illustrative table of computationally predicted spectroscopic shifts for the Vardenafil Dimer compared to the monomer. Experimental values for the monomer are noted for context. nih.gov |

Future Research Directions and Advanced Methodological Development for Vardenafil Dimer Studies

Development of Novel Synthetic Routes to Access Vardenafil (B611638) Dimer Analogues

The availability of pure reference standards for vardenafil dimer and its analogues is crucial for accurate analytical method development, toxicological assessment, and mechanistic studies. Future research in this area should focus on the development of novel and efficient synthetic routes to access a variety of vardenafil dimer analogues.

One promising approach involves the use of cross-metathesis reactions catalyzed by ruthenium-based catalysts. This methodology has been successfully employed for the synthesis of "dimers" of vardenafil and sildenafil (B151), demonstrating its potential for creating a library of analogues with variations in the linker connecting the two monomeric units researchgate.net. Further exploration of different catalysts and reaction conditions could lead to higher yields and greater structural diversity.

Another key area of research is the controlled synthesis of specific impurities. A patented method describes the preparation of a vardenafil dimer impurity through a sulfonation reaction of the vardenafil core, followed by a reaction with piperazine (B1678402) google.com. This approach allows for the targeted synthesis of a known impurity, which is invaluable for its characterization and for spiking studies in analytical method validation. The development of synthetic strategies for other potential dimer impurities, such as those formed through different linkage points or degradation pathways, is a critical future direction.

Future synthetic efforts could also explore the use of computational modeling to predict potential dimer structures and guide synthetic strategies. By understanding the likely points of dimerization, chemists can design more targeted and efficient synthetic routes.

| Synthetic Approach | Description | Potential Analogues | Reference |

| Cross-Metathesis | Ruthenium-catalyzed reaction to form a carbon-carbon double bond linker between two vardenafil units. | Analogues with varying linker lengths and geometries. | researchgate.net |

| Impurity-Directed Synthesis | Multi-step synthesis involving sulfonation and reaction with a linking agent like piperazine. | Specific, known process impurities for use as reference standards. | google.com |

| Photochemical Synthesis | Exploration of light-induced dimerization pathways to mimic photodegradation products. | Photodegradation-related dimers. | N/A |

| Enzymatic Synthesis | Use of enzymes to catalyze specific dimerization reactions, potentially mimicking metabolic pathways. | Metabolically-derived dimer analogues. | N/A |

Exploration of Advanced Hyphenated Analytical Techniques for Comprehensive Dimer Characterization

The structural elucidation and quantification of vardenafil dimer in the presence of the parent drug and other impurities require sophisticated analytical techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose nih.govsaspublishers.comijnrd.orgactascientific.comchemijournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for impurity profiling saspublishers.comiajps.com. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is essential for determining the elemental composition of the dimer and its fragments, aiding in its identification, particularly when reference standards are unavailable ijpsr.com. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation patterns, helping to elucidate the connectivity of the dimer.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers unambiguous structure elucidation by providing detailed information about the chemical environment of each atom in the molecule nih.gov. While less sensitive than MS, stop-flow LC-NMR experiments can be performed on isolated dimer peaks to acquire high-quality 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC), which are critical for confirming the exact structure of the dimer.

The combination of these techniques into a single platform, such as LC-NMR-MS , provides the most comprehensive characterization by correlating mass, fragmentation, and NMR data in a single analysis actascientific.com.

Future research should focus on the application of advanced hyphenated techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) to separate isomeric dimers and provide information on their three-dimensional structure. Furthermore, the use of supercritical fluid chromatography (SFC) as a separation technique coupled with MS could offer alternative selectivity for the analysis of vardenafil and its impurities.

| Hyphenated Technique | Information Provided | Application in Vardenafil Dimer Analysis | Reference |

| LC-HRMS (TOF, Orbitrap) | Accurate mass measurement, elemental composition, fragmentation patterns. | Identification and structural elucidation of unknown dimers. | ijpsr.com |

| LC-MS/MS | Fragmentation pathways for structural confirmation. | Confirmation of dimer linkage and substituent positions. | nih.gov |

| LC-NMR | Unambiguous structural information (1D and 2D NMR). | Definitive structure confirmation of isolated dimers. | nih.gov |

| LC-NMR-MS | Combined mass, fragmentation, and NMR data. | Comprehensive characterization of novel dimer structures. | actascientific.com |

| SFC-MS | Alternative selectivity for separation. | Separation of isomeric dimers and other closely related impurities. | N/A |

| IMS-MS | Separation based on size, shape, and charge, in addition to m/z. | Differentiation of isomeric and isobaric dimer species. | N/A |

Deeper Mechanistic Investigations into Dimer Formation under Varied Chemical Conditions

Understanding the mechanisms by which vardenafil dimer is formed is crucial for developing strategies to prevent its formation and ensure drug product quality. Forced degradation studies are a key tool for investigating these mechanisms by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light rjptonline.orgmedcraveonline.comnih.gov.

Future research should involve systematic forced degradation studies on vardenafil, with a focus on identifying the specific conditions that lead to dimer formation. These studies should be designed to not only identify the final dimer structure but also to trap and characterize any intermediate species, which can provide valuable insights into the reaction pathway.

Kinetic studies under various conditions of pH, temperature, and concentration of reactants can help to determine the rate of dimer formation and the factors that influence it. Isotope labeling studies, where specific atoms in the vardenafil molecule are replaced with their stable isotopes, can be a powerful tool to trace the atoms during the dimerization process and elucidate the reaction mechanism.

Computational modeling can complement experimental studies by simulating the potential reaction pathways and calculating the activation energies for different proposed mechanisms. This can help to identify the most likely pathways for dimer formation under different conditions.

| Investigative Approach | Objective | Expected Outcome | Reference |

| Systematic Forced Degradation | To identify conditions leading to dimer formation. | A map of degradation pathways and the specific stressors that produce dimers. | rjptonline.orgmedcraveonline.comnih.gov |

| Kinetic Studies | To determine the rate and order of the dimerization reaction. | A quantitative understanding of the factors influencing dimer formation. | N/A |

| Isotope Labeling Studies | To trace the movement of atoms during the reaction. | Unambiguous elucidation of the reaction mechanism. | N/A |

| Intermediate Trapping | To identify and characterize transient species in the reaction pathway. | A more complete picture of the step-by-step mechanism of dimerization. | N/A |

Application of Chemometrics and Machine Learning for Dimer Prediction and Analysis

Chemometrics and machine learning are powerful tools for analyzing complex chemical data and can be applied to various aspects of vardenafil dimer research nih.govresearchgate.netijpsjournal.com.

Data Analysis of Spectroscopic and Chromatographic Data: Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be used to analyze complex datasets from hyphenated techniques nih.govnih.gov. For example, PCA can be used to identify patterns and correlations in LC-MS data from forced degradation studies, helping to pinpoint the conditions that lead to dimer formation. PLS can be used to build calibration models for the quantification of vardenafil dimer in the presence of interfering signals from the drug substance and other impurities.

Future research should focus on building comprehensive databases of vardenafil degradation data to train more accurate and robust machine learning models. The application of deep learning algorithms could also be explored for the de novo prediction of potential degradation products, including dimers.

| Technique | Application Area | Potential Benefit | Reference |

| Machine Learning (e.g., Random Forest, SVM) | Prediction of dimer formation based on experimental conditions. | Proactive risk assessment in formulation and process development. | chemrxiv.orgnih.govpropulsiontechjournal.com |

| QSAR | Prediction of dimerization potential of vardenafil analogues. | Guiding the design of more stable drug candidates. | N/A |

| Principal Component Analysis (PCA) | Analysis of complex datasets from forced degradation studies. | Identification of key factors influencing dimer formation. | nih.gov |

| Partial Least Squares (PLS) | Multivariate calibration for quantification. | Accurate quantification of dimer in complex matrices. | ijpsjournal.com |

Advanced Computational Modeling for Dimer Reactivity and Behavior

Computational modeling provides a powerful in-silico platform to investigate the properties of vardenafil dimer at the molecular level plos.orgresearchgate.net.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, stability, and reactivity of the vardenafil dimer. These calculations can help to predict the most likely sites for further reactions or degradation, as well as to simulate spectroscopic properties (e.g., NMR chemical shifts, UV-Vis spectra) to aid in experimental characterization.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the vardenafil dimer and its interaction with its environment, such as solvent molecules or potential biological targets scispace.com. This can provide insights into its physical properties, such as solubility and aggregation behavior. MD simulations can also be used to model the binding of the dimer to the PDE5 enzyme, which could have implications for its potential biological activity or toxicity researchgate.netnih.govfrontiersin.org.

Future research in this area should focus on the development of more accurate force fields for the simulation of vardenafil and its dimer. The use of advanced simulation techniques, such as enhanced sampling methods, could provide a more complete picture of the conformational landscape of the dimer. The integration of computational modeling with experimental data will be key to building a comprehensive understanding of the reactivity and behavior of the vardenafil dimer.

| Modeling Technique | Focus of Investigation | Insights Gained | Reference |

| Quantum Mechanics (DFT) | Electronic structure, stability, reactivity, spectroscopic properties. | Prediction of reactive sites and aid in spectral interpretation. | N/A |

| Molecular Dynamics (MD) | Conformational dynamics, interactions with the environment, binding to biological targets. | Understanding of physical properties and potential biological activity. | scispace.comresearchgate.netnih.govfrontiersin.org |

| Hybrid QM/MM Methods | Modeling of reactions in a complex environment (e.g., in solution or in an enzyme active site). | Detailed mechanistic insights into formation and reactivity. | N/A |

Q & A

Q. What analytical methods are validated for quantifying Vardenafil Dimer in pharmaceutical or biological matrices?

Methodological approaches include ultra-performance liquid chromatography (UPLC) with gradient elution, which has been validated for precision, accuracy, and specificity in bulk drug analysis . The Box-Behnken experimental design (a response surface methodology) is recommended for optimizing chromatographic parameters, such as mobile phase composition and flow rate, to minimize variability and improve detection limits . Key validation parameters include system suitability, linearity (e.g., R² > 0.99), and limit of quantification (LOQ), typically in the ng/mL range for biological samples .

Q. How does Vardenafil Dimer interact with phosphodiesterase-5 (PDE-5) pathways in preclinical models?

In vivo studies using Sprague-Dawley rats demonstrate that Vardenafil increases oxytocin expression and neuronal activation (measured via c-Fos expression) in the paraventricular nucleus (PVN) without sexual stimulation. Methodologically, dose-dependent effects (e.g., 1–10 mg/kg) should be evaluated using immunohistochemistry and quantitative PCR to correlate behavioral outcomes (e.g., social interaction) with molecular changes .

Q. What are the stability-indicating properties of analytical methods for Vardenafil Dimer under varying storage conditions?

Stability studies require forced degradation experiments (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by UPLC analysis to monitor degradation products. A validated method should demonstrate specificity by resolving Vardenafil Dimer from its degradation byproducts, ensuring reliability in long-term storage assessments .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in Vardenafil Dimer’s dual role as a PDE-5 inhibitor and ABCB1/P-glycoprotein transporter antagonist?

Contradictions arise from its PDE-5-mediated therapeutic effects (e.g., erectile dysfunction) versus its off-target inhibition of ABCB1, which reverses multidrug resistance (MDR) in cancer cells . To dissect these mechanisms, use ABCB1-overexpressing cell lines (e.g., KB-C2) with cytotoxicity assays combining Vardenafil Dimer and chemotherapeutic agents (e.g., paclitaxel). Measure intracellular drug accumulation via radiolabeled tracers (e.g., [³H]-paclitaxel) and ATPase activity assays to confirm direct ABCB1 blockade . Dose-response curves (0–20 µM) and Western blotting (to rule out protein expression changes) are critical .

Q. How can researchers address variability in Vardenafil Dimer’s efficacy across patient subgroups with comorbidities (e.g., diabetes, hypertension)?

Stratified analysis of large observational datasets (e.g., the REALISE study) is recommended. For example, subgroup efficacy in diabetic patients (92.6% improvement) versus hypertensive patients (93.6%) can be compared using logistic regression models adjusted for covariates like age, HbA1c, or blood pressure . Methodological challenges include controlling for confounding factors (e.g., concomitant medications) and ensuring statistical power through sample size calculation .

Q. What computational or structural biology approaches elucidate the molecular interactions of Vardenafil Dimer with PDE-5 or ABCB1?

Molecular docking simulations using crystal structures of PDE-5 (PDB ID: 2H44) or ABCB1 (PDB ID: 4M1M) can predict binding affinities and critical residues (e.g., PDE-5’s catalytic domain). Mutagenesis studies (e.g., Arg57-to-Glu mutations in dimer interfaces) validate predicted interaction sites, as demonstrated in analogous studies on protein-protein interaction (PPI) networks .

Q. How does the dimeric form of Vardenafil influence its pharmacokinetic-pharmacodynamic (PK-PD) profile compared to the monomer?

Comparative PK-PD studies require synthesizing both forms (e.g., via controlled crystallization or chemical modification) and testing in animal models. Key metrics include plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). For mechanistic insights, use ex vivo organ bath assays to measure smooth muscle relaxation potency in corpus cavernosum tissue .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : When discrepancies arise between in vitro (e.g., ABCB1 inhibition) and clinical data (e.g., lack of adverse drug interactions), apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in tissue-specific exposure .

- Experimental Replication : Replicate findings using orthogonal methods (e.g., HPLC and LC-MS/MS for quantification) to confirm robustness, particularly in stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.